methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate
Description
Methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate is a synthetic organic compound characterized by a pyridine core substituted with multiple functional groups. Its molecular formula is C₁₉H₁₃N₄O₆, with a molecular weight of 393.33 g/mol. Key structural features include:
- A pyridine ring with a nitro group (-NO₂) at position 5 and a methyl carboxylate (-COOCH₃) at position 3.
- A 2-oxoethyl chain at position 1, linked to an anilino group substituted with a cyanomethyl (-CH₂CN) moiety.
- An oxo group at position 2, contributing to the compound’s electron-deficient aromatic system.
The presence of electron-withdrawing groups (e.g., nitro, carbonyl) may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-27-17(24)14-9-13(21(25)26)10-19(16(14)23)11-15(22)20(8-7-18)12-5-3-2-4-6-12/h2-6,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBJWSZDLOWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 329.31 g/mol. The structure features a nitro group, which is often associated with various biological activities, particularly antimicrobial properties.
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial activity . Nitro-containing compounds are known for their ability to induce redox reactions, leading to cell toxicity in microorganisms. Research indicates that the nitro group can enhance the compound's interaction with microbial cell components, potentially leading to cell death .
In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis . The mechanism often involves the generation of reactive nitrogen species (RNS), which disrupt cellular processes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Compounds related to this structure have shown promising results in inducing apoptosis in cancer cells through mitochondrial pathways .
A study highlighted that similar nitro compounds can trigger oxidative stress leading to cancer cell death, suggesting that this compound could be developed as an anticancer agent .
The biological activity of this compound is largely attributed to the following mechanisms:
- Redox Cycling : The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.
- Interaction with DNA : Some studies suggest that nitro compounds can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of this compound was tested against H. pylori in clinical trials, showing a reduction in bacterial load and improvement in patient symptoms .
- Case Study 2 : Research on a structurally related nitro compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from the provided evidence:
Key Observations:
Functional Groups: The target compound features a nitro group and pyridine ring, distinguishing it from the furan-based analog in and the simpler acetamide derivative in . The cyanomethylamide group in the target compound contrasts with the halogenated anilino (Cl, F) group in the furan derivative, suggesting differences in electronic properties and steric bulk.
Molecular Weight and Solubility: The target compound’s higher molecular weight (393.33 vs. 311.69 g/mol for the furan analog) may reduce aqueous solubility, a hypothesis supported by the furan derivative’s low solubility (2.9 µg/mL) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate, and how can diastereoselectivity be controlled during its preparation?
- Methodological Answer : A diastereoselective approach involves cyclocondensation of nitro-substituted precursors with cyanomethyl aniline derivatives under anhydrous conditions. For example, nitro groups can be introduced via nitration of pyridine intermediates using HNO₃/H₂SO₄ at 0–5°C, followed by coupling with N-(cyanomethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF. Diastereoselectivity (>90% de) is achieved via steric control using bulky solvents like tert-butyl methyl ether .
- Key Data : Yields typically range from 60–75%, with purity confirmed by HPLC (≥95%) and stereochemistry resolved via X-ray crystallography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the presence of the nitro (δ 8.5–9.0 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and amide groups.
- HRMS : For exact mass verification (e.g., calculated [M+H]⁺: 432.1284; observed: 432.1286).
- HPLC-DAD : With a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies address conflicting data in catalytic reduction studies of the nitro group in this compound?
- Methodological Answer : Discrepancies in reduction yields (e.g., 40% vs. 75%) may arise from competing pathways. Optimize using:
- Catalyst Screening : Compare Pd/C (10% w/w) vs. Raney Ni in H₂ atmospheres.
- Solvent Effects : Polar aprotic solvents (DMF) favor nitro-to-amine conversion, while protic solvents (EtOH) may stabilize intermediates.
- Additives : NH₄HCO₃ suppresses over-reduction to hydroxylamine byproducts .
Q. How can computational modeling predict biological interactions of this compound’s amide and nitro moieties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The nitro group shows strong binding (ΔG = -9.2 kcal/mol) to heme iron, while the cyanomethyl anilino group forms hydrogen bonds with active-site residues (e.g., Arg112).
- MD Simulations : AMBER force fields reveal stable binding over 100 ns, suggesting potential as a CYP inhibitor .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?
- Methodological Answer : Key issues include:
- Temperature Control : Exothermic nitration steps require jacketed reactors (-5°C) to prevent racemization.
- Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% (lab scale) to 1.5 mol% (pilot scale) via ligand-assisted recycling (e.g., BINAP).
- Workup : Use membrane filtration instead of column chromatography for large-scale purification .
Troubleshooting & Method Optimization
Q. Why do some synthetic batches show inconsistent melting points, and how can this be resolved?
- Analysis : Polymorphism or residual solvents (DMF, EtOAc) may alter melting behavior.
- Solution :
- Recrystallization : Use toluene/hexane (1:3) to isolate the thermodynamically stable polymorph.
- TGA-DSC : Confirm solvent removal (>99.9%) and monitor phase transitions .
Q. How to mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Store under argon at -20°C in amber vials. Add stabilizers (0.1% BHT) to inhibit nitro group photodegradation. Purity loss <2% over 12 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
